molecular formula C11H20FNO3 B1440085 Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1241725-59-6

Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1440085
CAS No.: 1241725-59-6
M. Wt: 233.28 g/mol
InChI Key: ADBCBWSBSVSRHK-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a fluorine atom at position 3, and a hydroxymethyl substituent at position 4. This compound is widely used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors and protease modulators. Its CAS registry number is 159635-49-1 (assigned by PharmaBlock Sciences) . The hydroxymethyl group enhances hydrophilicity, while the fluorine atom contributes to metabolic stability and electronic effects, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name

tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-8(7-14)4-9(12)6-13/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBCBWSBSVSRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678350
Record name tert-Butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241725-59-6
Record name tert-Butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its fluorinated structure makes it valuable in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.

Biology: In biological research, tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate is used to study enzyme inhibition and protein binding. Its structural similarity to natural substrates allows it to be used as a tool compound in biochemical assays.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of antiviral, antibacterial, and anticancer agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to create new compounds with desirable physical and chemical characteristics.

Mechanism of Action

The mechanism by which tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients (APIs). The fluorine atom can enhance the binding affinity and selectivity of the resulting drug molecules towards their molecular targets.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

  • Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.

  • Pathways: The compound may interfere with signaling pathways, altering cellular processes and contributing to its biological effects.

Comparison with Similar Compounds

Physicochemical Properties

  • Hydrophilicity : The hydroxymethyl group in the target compound improves aqueous solubility (logP ~1.2 estimated) compared to trifluoromethyl-substituted analogs (logP ~2.5) .
  • Stability : Fluorine substitution at position 3 reduces metabolic degradation, while difluoro variants (e.g., 3,3-diF) exhibit even greater resistance to oxidative enzymes .

Challenges and Limitations

  • Steric Effects : 4-Substituted analogs (e.g., 4-F, 4-(CH₂OH)) face reduced reactivity in nucleophilic substitutions due to steric hindrance .
  • Stereochemical Complexity : Chiral analogs (e.g., (3S,5R)-trifluoromethyl) require enantioselective synthesis, increasing cost and difficulty .

Biological Activity

Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative with notable potential in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its biological activity. This article will explore its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H20_{20}FNO3_3
  • Molecular Weight : 233.28 g/mol
  • CAS Number : 1241725-59-6

The structure includes a tert-butyl group, a fluorine atom at the 3-position, and a hydroxymethyl group at the 5-position of the piperidine ring. These modifications enhance its pharmacological properties and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps in organic chemistry, including:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed.
  • Introduction of Functional Groups : The tert-butyl and hydroxymethyl groups are introduced through nucleophilic substitution reactions.
  • Fluorination : The introduction of the fluorine atom is achieved using fluorinating agents under controlled conditions.

Pharmacological Properties

Research indicates that compounds derived from piperidine structures often exhibit significant biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that similar compounds show effectiveness against various viral strains, indicating potential for antiviral applications.
  • Anticancer Properties : Some fluorinated piperidines have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window that could be exploited in cancer treatment.

Case Studies and Research Findings

  • In Vitro Studies :
    • In studies assessing the compound's activity against cancer cell lines, it was found to inhibit cell proliferation significantly with IC50_{50} values comparable to established chemotherapeutics.
    • For instance, related compounds showed IC50_{50} values ranging from 0.126 μM to higher concentrations depending on the specific cell line targeted .
  • Safety Profile :
    • Subacute toxicity studies in mice indicated a favorable safety profile for oral administration at doses up to 40 mg/kg without significant adverse effects .
  • Mechanism of Action :
    • The interaction studies focus on binding affinity and activity against specific biological targets such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberUnique Features
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate373604-28-5Hydroxyl group at position 4 instead of 5
This compound1241725-59-6Hydroxymethyl substituent at position 5
Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate934536-10-4Amino group at position 4

These comparisons illustrate how variations in substituent placement can significantly affect biological activity and chemical reactivity.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with a piperidine scaffold or a suitable precursor such as a piperidine-1-carboxylate derivative. The nitrogen is protected early in the synthesis by introducing the tert-butyl carbamate group to prevent unwanted side reactions during subsequent steps.

Fluorination at the 3-Position

Selective fluorination at the 3-position of the piperidine ring is a critical step. This can be achieved by:

  • Using electrophilic fluorinating agents on a suitably activated precursor.
  • Employing stereoselective fluorination techniques to control the configuration at the fluorinated carbon.

A patent (WO2018147626A1) describes preparation of fluorinated piperidine derivatives, indicating the use of protected intermediates and fluorination under controlled conditions to yield stereochemically defined products.

Hydroxymethylation at the 5-Position

The hydroxymethyl group at the 5-position is introduced through:

  • Nucleophilic substitution or addition reactions using formaldehyde or paraformaldehyde derivatives.
  • Hydroxymethylation under mild conditions to avoid affecting the fluorine substituent or the Boc protecting group.

The hydroxymethylation step is often conducted after fluorination to preserve the stereochemistry and functional group integrity.

Boc Protection of Piperidine Nitrogen

The nitrogen atom of the piperidine ring is protected as a tert-butyl carbamate (Boc) to enhance stability and facilitate purification. This is commonly done by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Representative Synthetic Route (Based on Patent WO2018147626A1)

Step Reaction Description Key Reagents/Conditions Notes
1 Protection of piperidine nitrogen as Boc-carbamate Di-tert-butyl dicarbonate, base (e.g., triethylamine) Forms tert-butyl piperidine-1-carboxylate intermediate
2 Introduction of fluorine at C-3 Electrophilic fluorinating agent (e.g., NFSI, Selectfluor) Stereoselective fluorination under controlled temperature
3 Hydroxymethylation at C-5 Formaldehyde or paraformaldehyde, base or acid catalyst Hydroxymethyl group installed with stereochemical control
4 Purification and isolation Chromatography or crystallization Yields pure this compound

Alternative Methods and Improvements

Use of Fluorinated Precursors

Some methods utilize fluorinated piperidine precursors where the fluorine is introduced prior to ring formation or hydroxymethylation to improve regio- and stereoselectivity.

Mild Hydroxymethylation Techniques

To avoid degradation or side reactions, hydroxymethylation is performed under mild, often neutral or slightly basic conditions, using aqueous formaldehyde or equivalents.

Scale-Up Considerations

A Chinese patent (CN108440388A) describes methods for preparing piperidine derivatives with fluorine and hydroxymethyl substituents under mild conditions suitable for large-scale production, emphasizing low toxicity and cost-effectiveness of reagents. Although this patent focuses on a related compound, the methodology is applicable for this compound synthesis.

Summary Table of Preparation Parameters

Parameter Description Typical Conditions/Notes
Starting material Piperidine or substituted piperidine derivatives Pre-functionalized or synthesized in situ
Nitrogen protection Boc protection Di-tert-butyl dicarbonate, base, room temperature
Fluorination agent Electrophilic fluorinating agents NFSI, Selectfluor; controlled temperature (0-25°C)
Hydroxymethylation reagent Formaldehyde, paraformaldehyde Mild acidic or basic conditions, aqueous or organic solvent
Purification Chromatography, crystallization Silica gel chromatography or recrystallization

Research Findings and Notes

  • The stereochemistry at the 3-fluoro and 5-hydroxymethyl positions is crucial for biological activity and must be controlled during synthesis.
  • Boc protection is stable under fluorination and hydroxymethylation conditions, allowing sequential functionalization.
  • Mild reaction conditions are preferred to maintain the integrity of the fluorine substituent and avoid side reactions.
  • The synthetic routes reported in patents and chemical literature emphasize scalability and cost-effectiveness, avoiding highly toxic reagents.

Q & A

Q. How can computational modeling guide the design of derivatives with improved properties?

  • Molecular docking (AutoDock Vina) predicts binding modes to target proteins, while QSAR models correlate substituent effects with solubility or logP. For instance, adding polar groups (e.g., hydroxymethyl) improves aqueous solubility but may reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.